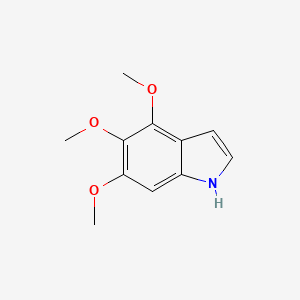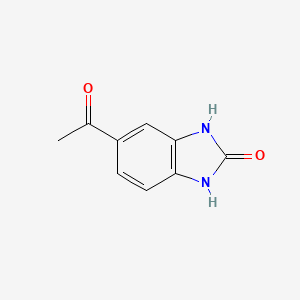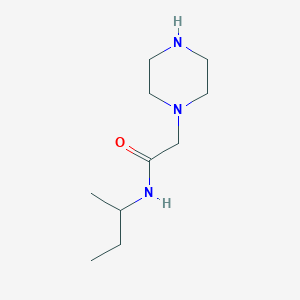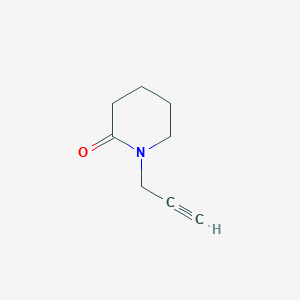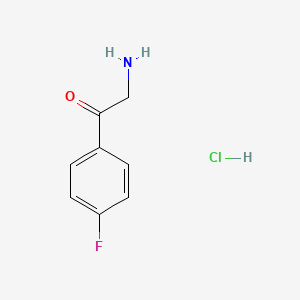
2,4,5-Trimethylbenzenesulfonyl chloride
概要
説明
2,4,5-Trimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a colorless to pale yellow liquid with a strong, pungent odor . This compound is known for its reactivity and is widely used in organic synthesis as a sulfonylating agent .
準備方法
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylbenzenesulfonyl chloride can be synthesized through the reaction of 2,4,5-trimethylbenzenesulfonic acid with thionyl chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
2,4,5-Trimethylbenzenesulfonic acid+Thionyl chloride→2,4,5-Trimethylbenzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the evolution of gases ceases . The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and high purity of the final product .
化学反応の分析
Types of Reactions
2,4,5-Trimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water or moisture, it hydrolyzes to form 2,4,5-trimethylbenzenesulfonic acid.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form sulfonamides.
Alcohols: Requires the presence of a base such as pyridine to form sulfonate esters.
Thiols: Reacts in the presence of a base to form sulfonate thioesters.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
科学的研究の応用
2,4,5-Trimethylbenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is a versatile reagent for introducing sulfonyl chloride groups into organic molecules.
Medicinal Chemistry: Used in the synthesis of pharmaceuticals and bioactive compounds.
Proteomics Research: Employed in the modification of proteins and peptides for analytical studies.
Material Science: Utilized in the preparation of functionalized materials and polymers.
作用機序
The mechanism of action of 2,4,5-Trimethylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to form the corresponding sulfonamide, sulfonate ester, or sulfonate thioester . The reactivity is primarily due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom highly electrophilic .
類似化合物との比較
Similar Compounds
2,4,6-Trimethylbenzenesulfonyl chloride: Similar in structure but with different substitution patterns on the benzene ring.
Benzenesulfonyl chloride: Lacks the methyl groups, making it less sterically hindered and more reactive.
Uniqueness
2,4,5-Trimethylbenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of three methyl groups provides steric hindrance, influencing the compound’s reactivity compared to other sulfonyl chlorides .
特性
IUPAC Name |
2,4,5-trimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMHIKFWALHYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536275 | |
| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92890-80-7 | |
| Record name | 2,4,5-Trimethylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)


